1-(3-Nitrophenyl)pyrrolidine
Overview
Description
“1-(3-Nitrophenyl)pyrrolidine” is a chemical compound with the empirical formula C10H12N2O2 and a molecular weight of 192.21 . It is a solid substance . The SMILES string representation of the molecule is O=N+=C1)[O-]
.
Synthesis Analysis
The synthesis of pyrrolidine-based compounds, including “this compound”, can be achieved through various strategies . One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its empirical formula is C10H12N2O2, and it has a molecular weight of 192.21 .
Scientific Research Applications
Synthesis and Chemical Properties
Pyrrolidines like 1-(3-Nitrophenyl)pyrrolidine are significant in heterocyclic organic chemistry, showing potential in medicine and industry as dyes or agrochemical substances. Their synthesis via [3+2] cycloaddition reactions is of considerable interest. A study demonstrated the synthesis of a pyrrolidine derivative under mild conditions, suggesting similar protocols for analogous reactions (Żmigrodzka et al., 2022).
The dynamics of the excited states of pyrrolidine derivatives have been explored using transient absorption spectroscopy, revealing insights into their conformational relaxation and internal conversion processes. This understanding is crucial for applications in chemistry and materials science (Ghosh & Palit, 2012).
A study on the growth and characterization of a 1-(4-Nitrophenyl) pyrrolidine single crystal using X-ray analysis, FTIR spectral analysis, and other techniques provided essential data for its potential use in various applications (Nirosha et al., 2015).
Biomedical and Biophysical Research
Pyrrolidine derivatives are used in biomedical research, particularly in magnetic resonance spectroscopy and imaging. A study suggested a procedure for preparing a stable pyrrolidine nitroxide, demonstrating high stability in biological systems, which is crucial for molecular probes and labels (Dobrynin et al., 2021).
In medicinal chemistry, pyrrolidine derivatives have been synthesized and evaluated for their binding affinity and vasodilating activity, contributing to the development of new drugs. The study of enantiomers of a pyrrolidine compound provided insights into stereochemistry and biological activity (Tamazawa et al., 1986).
Future Directions
Pyrrolidine-based compounds, including “1-(3-Nitrophenyl)pyrrolidine”, have shown promise in the field of drug discovery . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research will likely continue to explore the potential of these compounds in various therapeutic applications.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in these compounds .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to show bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological activities .
Result of Action
Compounds with a pyrrolidine ring have been reported to show nanomolar activity against certain targets .
Properties
IUPAC Name |
1-(3-nitrophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-5-3-4-9(8-10)11-6-1-2-7-11/h3-5,8H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNJGZQBTNJPIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351345 | |
Record name | 1-(3-nitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132993-20-5 | |
Record name | 1-(3-nitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 1-(3-Nitrophenyl)pyrrolidine derivatives in drug discovery?
A: Research suggests that incorporating a this compound moiety into acridine-based compounds can enhance their biological activity compared to simple acridine derivatives []. Specifically, 3-(7-bromo-9-chloro-1,2,3,4-tetrahydroacridin-4-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione exhibits promising potential as an acetylcholinesterase inhibitor. This compound demonstrates a strong binding affinity (-13.7 kcal/mol) and forms hydrogen bonds with key amino acid residues (Ser200, His440) within the enzyme's active site []. Another derivative, (4S/4R)-4-[(3R/3S)-1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile, displays potential as an anti-inflammatory agent, surpassing the docking scores of reference drugs like celecoxib and indomethacin []. These findings highlight the potential of this chemical scaffold for developing new therapeutic agents.
Q2: How does molecular docking contribute to understanding the biological activity of this compound derivatives?
A: Molecular docking simulations were employed to predict the binding modes and affinities of this compound-containing compounds towards their biological targets []. This computational approach provided insights into the interactions between the compounds and crucial amino acid residues within the active sites of enzymes like acetylcholinesterase. By analyzing these interactions, researchers identified compounds with favorable binding energies and hydrogen bonding patterns, suggesting potential for inhibitory activity []. Furthermore, docking studies comparing these derivatives to known anti-inflammatory drugs helped to establish their potential efficacy in that area []. These simulations are valuable tools in drug discovery, guiding the design and optimization of novel compounds with improved biological activity.
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